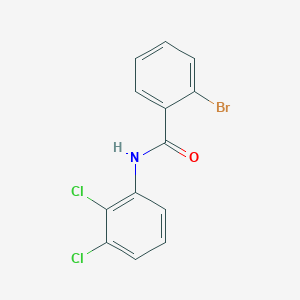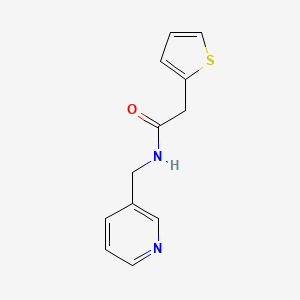
2-(4-氨基喹啉-8-基)-N,N-二异丙基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide involves complex organic reactions. A study by Long et al. (2013) presents a facile synthetic route towards pharmaceutically interesting derivatives, starting from 2-alkynylbenzamides and ammonium acetate under mild conditions compatible with various functional groups, which might be analogous to the synthesis of our compound of interest (Long et al., 2013). Additionally, the work by Zhou et al. (2015) on metal-free hydroxyalkylation-initiated radical cyclization offers insight into constructing similar complex structures (Zhou et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds plays a crucial role in their chemical behavior. Silva et al. (2007) investigated a closely related compound, revealing that the aminoquinoline fragment and the aromatic ring form specific dihedral angles, influencing the compound's reactivity and physical properties (Silva et al., 2007).
Chemical Reactions and Properties
The reactivity of compounds like 2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide is influenced by its functional groups. For example, the aminoquinoline moiety can participate in various chemical reactions, including cyclization and coupling reactions, as demonstrated by Rode et al. (2018) in their work on gold-catalyzed cascade reactions to form 2-aminoquinolines (Rode et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in non-medical fields. These properties are often determined by the molecular structure and intermolecular interactions, as highlighted in the crystallographic study by Silva et al. (2007), which provides insights into how the molecular conformation affects its physical characteristics (Silva et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the compound's potential applications and reactivity patterns. The synthesis and reaction mechanisms presented in the studies by Long et al. (2013) and Zhou et al. (2015) offer a glimpse into the chemical nature and potential reactivity of such compounds (Long et al., 2013); (Zhou et al., 2015).
科学研究应用
合成和化学性质
研究已经开发了与“2-(4-氨基喹啉-8-基)-N,N-二异丙基苯甲酰胺”相关的化合物的有效合成路线和方法,展示了它们在制药和材料科学中的潜力。
氨基喹啉衍生物的多米诺反应:Long 等人 (2013) 的一项研究描述了一种从 2-炔基苯甲酰胺开始的合成 1-氨基异喹啉衍生物的简便合成路线。这种方法突出了氨基喹啉在药物研究中的多功能性,为药物开发中的进一步修饰和应用提供了基础 (Long 等人,2013).
喹唑啉酮的催化合成:Hikawa 等人 (2012) 开发了一种钯催化的多米诺反应来合成 4-苯基喹唑啉酮。该方案涉及 N-苄基化和苄基 C-H 酰胺化,展示了苯甲酰胺衍生物的化学灵活性 (Hikawa 等人,2012).
生化应用和研究
与“2-(4-氨基喹啉-8-基)-N,N-二异丙基苯甲酰胺”在结构上相关的化合物的生化和药理学研究在各种应用中显示出有希望的结果。
用于聚糖分析的电喷雾质谱法:Harvey (2000) 检查了从 N-连接的聚糖制备的衍生物,包括重点关注 3-氨基喹啉,以改进质谱分析。这项研究通过增强聚糖的检测和表征,为分析化学领域做出了贡献 (Harvey,2000).
金属配合物和抗菌活性:El-Sonbati 等人 (2016) 研究了席夫碱超分子配合物的合成及其抗菌活性。该研究展示了喹啉衍生物在开发新的抗菌剂中的潜力 (El-Sonbati 等人,2016).
金属离子的化学传感器:Li 等人 (2014) 设计了一种基于 8-氨基喹啉骨架的简单分子化学传感器,证明了对 Mg2+、Zn2+ 和 Co2+ 的选择性敏感性。此应用突出了氨基喹啉衍生物在环境监测和生物成像中的作用 (Li 等人,2014).
作用机制
未来方向
Research into quinoline derivatives is ongoing, with many studies focusing on their potential therapeutic applications. Future research may focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their efficacy in preclinical and clinical trials .
属性
IUPAC Name |
2-(4-aminoquinolin-8-yl)-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14(2)25(15(3)4)22(26)18-9-6-5-8-16(18)17-10-7-11-19-20(23)12-13-24-21(17)19/h5-15H,1-4H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFAHJCQTIWOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=C(C=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminoquinolin-8-YL)-N,N-diisopropylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)


![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)




![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

